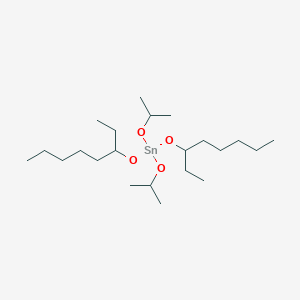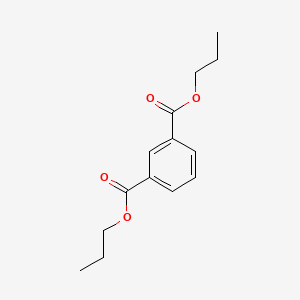![molecular formula C22H25IN2O3 B13821121 2-(4-tert-butylphenyl)-N'-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]cyclopropanecarbohydrazide](/img/structure/B13821121.png)
2-(4-tert-butylphenyl)-N'-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]cyclopropanecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-tert-butylphenyl)-N’-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]cyclopropanecarbohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclopropane ring, a tert-butylphenyl group, and a hydroxy-iodo-methoxyphenyl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenyl)-N’-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]cyclopropanecarbohydrazide typically involves multiple steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.
Introduction of the tert-Butylphenyl Group: The tert-butylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where tert-butylbenzene reacts with an electrophile in the presence of a Lewis acid catalyst.
Attachment of the Hydroxy-Iodo-Methoxyphenyl Group: This step involves the iodination and methoxylation of a phenol derivative, followed by a condensation reaction with the cyclopropanecarbohydrazide intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the hydrazide moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) can be employed under appropriate conditions.
Major Products
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Amines or reduced hydrazide derivatives.
Substitution: Halogenated or nucleophile-substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways involved in diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and iodo groups may play a crucial role in binding to these targets, while the cyclopropane ring and tert-butylphenyl group contribute to the compound’s overall stability and reactivity. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: A simpler compound with a tert-butyl group attached to a phenol ring, used in the production of resins and as an intermediate in organic synthesis.
4-(tert-Butyl)-phenyl phenyl ether: Another related compound with applications in organic synthesis and material science.
Tris(2,4-di-tert-butylphenyl)phosphate: Used as an antioxidant and stabilizer in various industrial applications.
Uniqueness
2-(4-tert-butylphenyl)-N’-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]cyclopropanecarbohydrazide stands out due to its complex structure, which combines multiple functional groups and a cyclopropane ring
Properties
Molecular Formula |
C22H25IN2O3 |
|---|---|
Molecular Weight |
492.3 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-N-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylideneamino]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C22H25IN2O3/c1-22(2,3)15-7-5-14(6-8-15)16-11-17(16)21(27)25-24-12-13-9-18(23)20(26)19(10-13)28-4/h5-10,12,16-17,26H,11H2,1-4H3,(H,25,27)/b24-12+ |
InChI Key |
IYQVPDMRIOLQMI-WYMPLXKRSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CC2C(=O)N/N=C/C3=CC(=C(C(=C3)I)O)OC |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CC2C(=O)NN=CC3=CC(=C(C(=C3)I)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



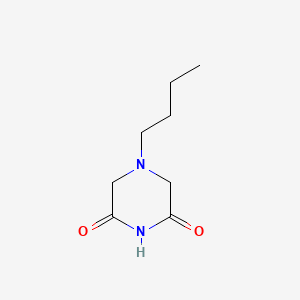
![2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxylic acid](/img/structure/B13821065.png)
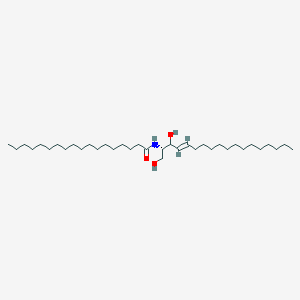
![3-Oxo-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B13821081.png)
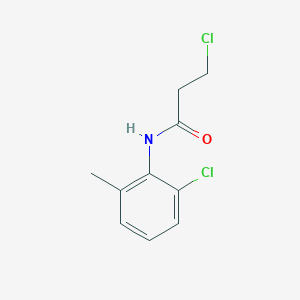
![methyl (4Z)-4-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-1-(prop-2-en-1-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B13821091.png)



![4-Phenyl-2-[4-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)heptan-4-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13821128.png)

